molecular formula C22H10F6N4O3S B10960262 N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10960262
M. Wt: 524.4 g/mol
InChI Key: GGVKYDZLRAPVPC-UHFFFAOYSA-N
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Description

N-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a combination of chromen, thienyl, and pyrazolopyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the chromen and pyrazolopyrimidine intermediates, followed by their coupling under specific reaction conditions. Common reagents might include trifluoromethylating agents, thiophene derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.

Biology and Medicine

In biology and medicine, N-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE might be investigated for its potential therapeutic properties. Its structural features could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals or as a component in advanced manufacturing processes.

Mechanism of Action

The mechanism of action of N-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrazolopyrimidine derivatives, chromen-based molecules, and compounds with trifluoromethyl groups. Examples could be:

  • Pyrazolopyrimidine derivatives with different substituents.
  • Chromen derivatives with various functional groups.
  • Compounds with multiple trifluoromethyl groups.

Uniqueness

The uniqueness of N-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its combination of structural features, which might confer specific properties such as enhanced stability, reactivity, or biological activity compared to similar compounds.

Properties

Molecular Formula

C22H10F6N4O3S

Molecular Weight

524.4 g/mol

IUPAC Name

N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H10F6N4O3S/c23-21(24,25)12-7-19(33)35-15-6-10(3-4-11(12)15)29-20(34)14-9-18-30-13(16-2-1-5-36-16)8-17(22(26,27)28)32(18)31-14/h1-9H,(H,29,34)

InChI Key

GGVKYDZLRAPVPC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F

Origin of Product

United States

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